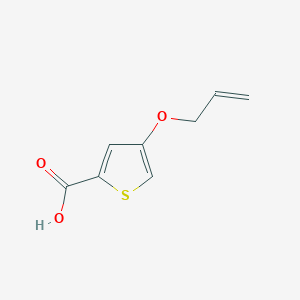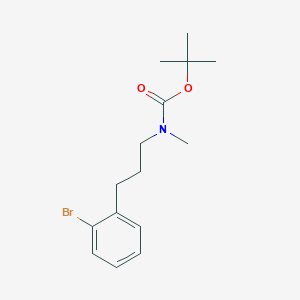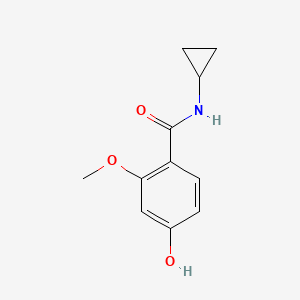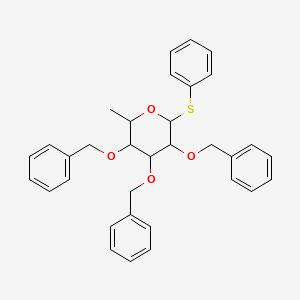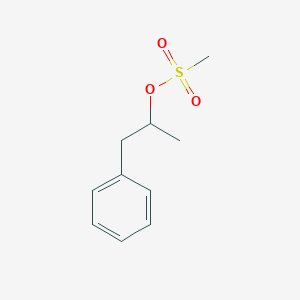
2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The boronic ester group can be introduced via a reaction between the benzofuran derivative and a boronic acid or boronic ester precursor.
- A common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
Industrial production of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzofuran Ring:
- The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, 5-fluoro-2-hydroxybenzaldehyde can be cyclized with an appropriate reagent to form 5-fluoro-1-benzofuran.
化学反应分析
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
- This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
-
Oxidation and Reduction:
- The benzofuran ring can undergo oxidation to form quinone derivatives.
- Reduction reactions can be used to modify the fluorine substituent or the benzofuran ring itself.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, palladium chloride, or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Quinone Derivatives: Formed through oxidation of the benzofuran ring.
科学研究应用
Chemistry:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Employed in the synthesis of organic electronic materials and polymers.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds with biological activity.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or substituted alkene product, regenerating the palladium catalyst.
相似化合物的比较
- 2-(5-Bromo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Chloro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Iodo-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- The presence of the fluorine atom in 2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its bromo, chloro, and iodo counterparts.
- The fluorine substituent can also influence the biological activity of compounds synthesized using this reagent, making it a valuable tool in drug discovery and development.
属性
分子式 |
C14H16BFO3 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
2-(5-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8H,1-4H3 |
InChI 键 |
RSCYQNCWRAXVRB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



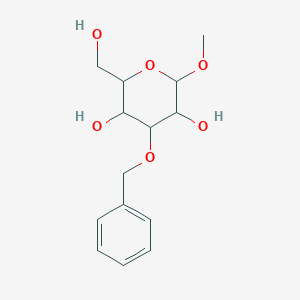

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
